2-Iodo-1-(phenylsulfonyl)pentan-3-one
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Overview
Description
2-Iodo-1-(phenylsulfonyl)pentan-3-one is an organic compound with the molecular formula C₁₁H₁₃IO₃S It is characterized by the presence of an iodine atom, a phenylsulfonyl group, and a pentan-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(phenylsulfonyl)pentan-3-one typically involves the iodination of a precursor compound, followed by the introduction of the phenylsulfonyl group. One common method includes the reaction of 1-(phenylsulfonyl)pentan-3-one with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst like silver nitrate to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-(phenylsulfonyl)pentan-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, phenol, and ammonia, often in the presence of a base like potassium carbonate.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-1-(phenylsulfonyl)pentan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Iodo-1-(phenylsulfonyl)pentan-3-one involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
2-Iodo-1-(phenylsulfonyl)pentan-3-one is unique due to its specific structural features, such as the pentan-3-one backbone and the presence of both iodine and phenylsulfonyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
5398-60-7 |
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Molecular Formula |
C11H13IO3S |
Molecular Weight |
352.19 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-iodopentan-3-one |
InChI |
InChI=1S/C11H13IO3S/c1-2-11(13)10(12)8-16(14,15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
DOPKFCTUNBWBFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CS(=O)(=O)C1=CC=CC=C1)I |
Origin of Product |
United States |
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